4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-3-16(4-2)9(18)8-7(14)5-17(15-8)6-10(11,12)13/h5H,3-4,6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLOYBYIXQVUGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C=C1N)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, with the CAS number 2101196-74-9, is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its molecular formula and a molar mass of 264.25 g/mol . The unique trifluoroethyl group may influence its pharmacological properties, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H15F3N4O |
| Molar Mass | 264.25 g/mol |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 380.5 ± 42.0 °C (Predicted) |
| pKa | 1.17 ± 0.10 (Predicted) |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activities. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR . The structural modifications in pyrazoles often enhance their binding affinity to these targets.
Anti-inflammatory Properties
Pyrazole derivatives are also noted for their anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses . This suggests that this compound could potentially serve as a therapeutic agent in treating inflammatory diseases.
Antibacterial and Antifungal Activities
The antibacterial and antifungal properties of pyrazole derivatives have been explored extensively. Compounds structurally related to the target molecule have shown moderate to excellent activity against various pathogenic fungi and bacteria . In vitro assays indicate that these compounds disrupt microbial cell membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives helps in optimizing their biological activity. The introduction of different substituents at specific positions on the pyrazole ring can significantly alter their pharmacological profiles. For example, the trifluoroethyl group may enhance lipophilicity and improve cellular penetration, thus increasing efficacy against targeted pathways .
Case Studies
Several studies have focused on similar pyrazole derivatives:
- Antitumor Study : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit BRAF(V600E). Results showed that modifications at the 4-position greatly enhanced inhibitory potency .
- Anti-inflammatory Research : Pyrazole compounds were tested for their ability to inhibit LPS-induced NO production in macrophages, demonstrating significant anti-inflammatory effects .
- Antifungal Activity : A novel series of pyrazole carboxamides were tested against phytopathogenic fungi, revealing promising antifungal activity compared to standard treatments .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrazole-Carboxamide Derivatives
Notes:
- C3 Carboxamide: The N,N-diethyl group in the target compound offers moderate steric bulk and electron-donating effects, contrasting with the morpholine () or dimethylaminoethyl () groups, which may enhance solubility via polar interactions .
- C4 Amino Group: A conserved feature in most compounds, suggesting its role in hydrogen bonding with biological targets .
Physicochemical and Pharmacological Implications
Table 2: Inferred Properties Based on Substituents
Key Observations :
- Solubility: Polar substituents like morpholine () or dimethylaminoethyl () improve solubility, whereas bulky groups (e.g., 3-methylpyrazolylpropyl in ) may hinder it .
- Biological Targets : The target compound’s trifluoroethyl and diethyl groups suggest utility in kinase inhibition (common for pyrazole-carboxamides), while ’s sulfonylphenyl derivative may target inflammatory pathways .
Q & A
(Basic) What are the common synthetic routes for 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves acylation of a pyrazole-3-amine precursor. A general approach includes:
- Step 1: Reacting 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine with acylating agents (e.g., chloroformates or activated carboxylic acids) to introduce the carboxamide group.
- Step 2: Optimizing substituent regiochemistry by controlling reaction conditions (e.g., solvent polarity, temperature) to favor the desired N,N-diethyl carboxamide configuration .
- Key Variables: Solvent choice (e.g., DMF or THF), reaction time, and stoichiometric ratios of reagents influence yield and purity.
(Advanced) How can reaction conditions be systematically optimized to improve synthetic yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables like temperature (40–100°C), pH (neutral to mildly basic), and solvent systems (polar aprotic vs. non-polar) .
- Analytical Monitoring: Employ in-situ techniques like HPLC or LC-MS to track intermediate formation and minimize side reactions (e.g., over-acylation or trifluoroethyl group hydrolysis) .
- Purification: Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity (>95%) .
(Basic) What spectroscopic and crystallographic methods are used for structural elucidation?
Methodological Answer:
- NMR Analysis:
- 1H/13C NMR: Assign signals for the trifluoroethyl group (δ ~4.5 ppm for -CH2CF3) and carboxamide protons (δ ~6.8–7.2 ppm for -NH) .
- 19F NMR: Confirms trifluoroethyl substitution (δ ~-70 ppm) .
- X-Ray Crystallography: Resolves bond lengths and angles (e.g., pyrazole ring planarity, carboxamide torsion angles) to validate stereochemistry .
(Advanced) How can researchers address discrepancies between in vitro and in vivo biological activity data?
Methodological Answer:
- Metabolic Stability Assays: Use liver microsomes or hepatocyte models to assess rapid degradation (e.g., trifluoroethyl group oxidation) that may reduce in vivo efficacy .
- Solubility Adjustments: Modify formulation using co-solvents (e.g., PEG-400) or lipid-based carriers to improve bioavailability .
- Cross-Species Comparisons: Test activity in multiple animal models to account for species-specific metabolic pathways .
(Basic) What are the primary biological targets or activities studied for this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., MAPK, EGFR) or inflammatory mediators (COX-2) using fluorescence-based assays .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC50 values) .
- Cytotoxicity: MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) evaluate antiproliferative effects .
(Advanced) What strategies are used to enhance pharmacokinetic properties while retaining activity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide or amino groups to improve solubility and absorption .
- Structure-Activity Relationship (SAR): Systematically replace the trifluoroethyl group with other electron-withdrawing substituents (e.g., -CF2Cl) to balance potency and metabolic stability .
- Computational Modeling: Molecular dynamics simulations predict binding interactions and guide modifications to reduce off-target effects .
(Basic) How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC for byproducts (e.g., de-ethylated or oxidized species) .
- pH Stability: Test solubility and integrity in buffers (pH 1–10) to identify optimal storage conditions .
(Advanced) What mechanistic studies are critical to resolve conflicting data on its mode of action?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Use deuterated analogs to identify rate-limiting steps in enzyme inhibition .
- Cryo-EM/X-Ray Co-crystallography: Resolve binding poses with target proteins to validate competitive vs. allosteric mechanisms .
- Gene Knockout Models: CRISPR/Cas9-edited cell lines confirm target specificity (e.g., if activity persists in receptor-deficient cells, off-target effects are likely) .
(Basic) What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- LC-MS/MS: MRM transitions for m/z [M+H]+ (e.g., 294.2 → 152.1) with deuterated internal standards ensure precision (±5% RSD) .
- Microdialysis: Coupled with HPLC-UV to measure free concentrations in plasma or tissue .
(Advanced) How can researchers optimize selectivity against structurally related off-targets?
Methodological Answer:
- Fragment-Based Screening: Identify minimal pharmacophores to eliminate non-essential interactions .
- Thermal Shift Assays: Compare target vs. off-target protein stabilization upon binding to prioritize selective analogs .
- Alanine Scanning Mutagenesis: Map critical binding residues on the target protein to guide SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
